
(4-Chloroquinazolin-6-yl)methanol
説明
“(4-Chloroquinazolin-6-yl)methanol” is a chemical compound with the CAS number 648449-06-3 . It belongs to the family of quinazoline derivatives. The molecular formula is C9H7ClN2O .
Synthesis Analysis
The synthesis of “(4-Chloroquinazolin-6-yl)methanol” involves the reaction of [METHYL-4-CHLOROQUINAZOLINE-6-CARBOXYLATE] with diisobutylaluminium hydride in tetrahydrofuran at -25 - 20°C for 2 hours . The reaction mixture is then cooled and quenched with 10% aqueous [NAHC03], extracted with ethylacetate, washed with water, brine, and dried . The solvent is removed under vacuum to yield 4-chloroquinoline-6-yl methanol .Molecular Structure Analysis
The molecular structure of “(4-Chloroquinazolin-6-yl)methanol” is represented by the linear formula C9H7ClN2O .Physical And Chemical Properties Analysis
“(4-Chloroquinazolin-6-yl)methanol” has a molecular weight of 194.62 g/mol .科学的研究の応用
Pharmaceutical Research
(4-Chloroquinazolin-6-yl)methanol is utilized in pharmaceutical research as a precursor for synthesizing various quinazoline derivatives. These derivatives are explored for their potential as anticancer agents, given their ability to inhibit tyrosine kinase enzymes which are crucial for cell signaling and proliferation .
Material Science
In material science, this compound serves as a building block for creating novel organic frameworks. These frameworks can have applications in gas storage, sensing, and catalysis due to their porous nature and stability .
Chemical Synthesis
This compound is involved in chemical synthesis processes where it acts as an intermediate. It’s particularly useful in the synthesis of complex molecules for dyes, pigments, and other industrial chemicals .
Biological Studies
In biological studies, (4-Chloroquinazolin-6-yl)methanol is used to study cell biology and biochemistry. It can be used to modify proteins or nucleic acids, helping to understand their functions and interactions within the cell .
Analytical Chemistry
As a standard in analytical chemistry, (4-Chloroquinazolin-6-yl)methanol is used for calibrating instruments and validating methods, ensuring accuracy and precision in measurements .
Agricultural Chemistry
In the field of agricultural chemistry, research is conducted to explore the use of quinazoline derivatives as pesticides or herbicides. The compound’s role in synthesizing these derivatives makes it valuable for developing new agrochemicals .
Environmental Science
Environmental scientists use (4-Chloroquinazolin-6-yl)methanol to study degradation pathways of organic pollutants. Understanding these pathways is essential for developing methods to remediate contaminated sites .
Nanotechnology
Lastly, in nanotechnology, (4-Chloroquinazolin-6-yl)methanol is used to create nanoscale materials. These materials can have applications in electronics, drug delivery, and imaging due to their unique properties at the nanoscale .
特性
IUPAC Name |
(4-chloroquinazolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDSSMEEPYADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726765 | |
| Record name | (4-Chloroquinazolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloroquinazolin-6-yl)methanol | |
CAS RN |
648449-06-3 | |
| Record name | 4-Chloro-6-quinazolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloroquinazolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


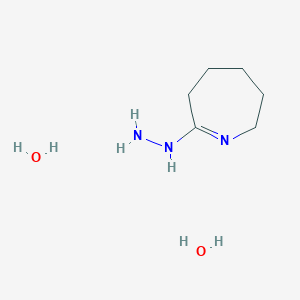
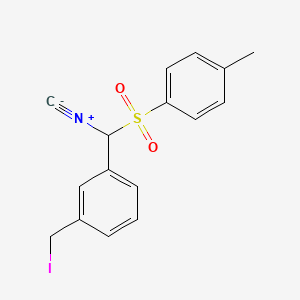





![1,3,3-Trimethyl-2-(2-{5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate](/img/structure/B1508651.png)
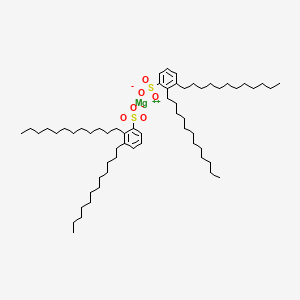

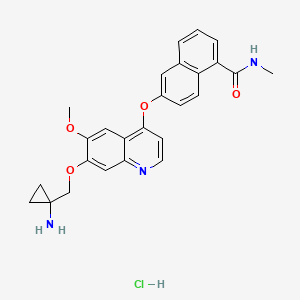
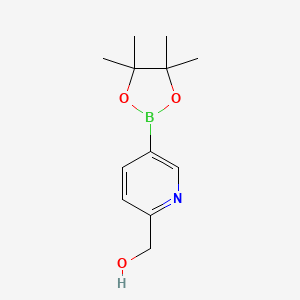
![{4-[{4-[Bis(2-hydroxyethyl)amino]phenyl}(cyano)methylidene]-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene}propanedinitrile](/img/structure/B1508662.png)